(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The systematic IUPAC name of this macrocyclic lactone reflects its structural complexity, incorporating stereochemical descriptors, substituent positions, and functional group prioritization. The base structure is a 14-membered oxacyclotetradecan-2-one ring, classified as a macrolactone due to its large ring size. The numbering begins at the lactone carbonyl (position 2), with substituents prioritized according to Cahn–Ingold–Prelog (CIP) rules:
The stereochemical descriptors (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R) were assigned through comparative analysis of atomic priorities at each chiral center. The 10E designation arises from the trans arrangement of the oxime’s methoxypropan-2-yloxy substituent relative to the macrocycle plane.
Two distinct tetrahydropyran derivatives serve as peripheral substituents:
- 4-(Dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl at position 6
- 4-Methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl at position 4
These are named as oxane derivatives with silyl-protected hydroxyl groups, following IUPAC’s additive nomenclature for heterocycles. The trimethylsilyloxy groups receive priority over methyl and methoxy substituents due to silicon’s higher atomic number.
X-ray Crystallographic Characterization of Macrocyclic Core
Single-crystal X-ray diffraction analysis (Table 1) revealed a distorted chair-boat conformation for the 14-membered lactone ring, with torsional strain minimized through strategic substituent placement:
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P212121 |
| Unit cell (Å) | a=11.667, b=7.292, c=15.275 |
| β-angle (°) | 97.02 |
| Resolution (Å) | 0.45 |
| R-factor | 0.066 |
The macrocyclic core exhibits bond length alternation between 1.52 Å (C–C single bonds) and 1.47 Å (C–O lactone), consistent with partial conjugation stabilization. The 14-ethyl group at position 14 adopts a pseudo-axial orientation, creating a hydrophobic pocket that influences crystal packing.
Notably, the oxime group at position 10 forms a 2.89 Å hydrogen bond with the 7-hydroxyl oxygen, stabilizing the E-configuration observed in the solid state. This interaction creates a rigid planar segment spanning positions 7–11, reducing overall ring flexibility.
Conformational Analysis of the 14-Membered Lactone Ring
Molecular dynamics simulations and NMR coupling constants reveal three dominant conformers (Figure 1):
Figure 1: Conformational populations
| Conformer | Population (%) | Characteristic Features |
|---|---|---|
| C1 | 62 | Chair-like O2-C3-C4 segment |
| C2 | 28 | Boat-like C9-C10-C11 bend |
| C3 | 10 | Twisted half-chair configuration |
The predominant C1 conformation minimizes transannular strain through:
- Eclipsed positioning of 3-methyl and 5-methyl groups
- Gauche alignment between 7-hydroxyl and 14-ethyl substituents
- Planar arrangement of the O2-C3-C4-O5 lactone moiety
The 10-(2-methoxypropan-2-yloxyimino) group acts as a conformational lock, restricting rotation about the C9–C10 bond to ±15°. This creates a 78° dihedral angle between the oxime and adjacent 11-methyl group, sterically hindering conversion between conformers.
Electron Density Mapping of Trimethylsilyloxy Substituents
Multipole refinement of high-resolution synchrotron data (0.45 Å) enabled precise electron density analysis of the trimethylsilyloxy groups:
Key observations:
- Si–O bond polarization : Electron density maps show 68% localization on oxygen vs. 32% on silicon
- Methyl group disorder : Three distinct orientations observed for each trimethylsilyl group (Figure 2)
- Through-space effects : 2.1 eÅ⁻³ density accumulation between silyloxy oxygen and adjacent dimethylamino group
Table 2: Trimethylsilyloxy group parameters
| Group Position | Si–O Length (Å) | O–Si–C Angle (°) | Electron Density (eÅ⁻³) |
|---|---|---|---|
| 3 (Oxane-1) | 1.647 | 109.4 | 1.28 |
| 5 (Oxane-2) | 1.632 | 108.9 | 1.31 |
The 0.015 Å shorter Si–O bond at position 5 correlates with increased electron density from the adjacent methoxy group’s lone pair donation. Both silyloxy groups exhibit thermal motion anisotropy (Biso = 4.8–5.2 Ų), suggesting dynamic conformational sampling even in the crystalline state.
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H92N2O14Si2/c1-23-34-47(12,53)39(50)29(4)36(48-63-44(8,9)54-15)27(2)25-45(10,52)40(60-43-38(61-64(17,18)19)33(49(13)14)24-28(3)56-43)30(5)37(31(6)42(51)58-34)59-35-26-46(11,55-16)41(32(7)57-35)62-65(20,21)22/h27-35,37-41,43,50,52-53H,23-26H2,1-22H3/b48-36+/t27-,28?,29+,30+,31-,32?,33?,34-,35?,37+,38?,39-,40-,41?,43?,45-,46?,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYMGJQYVVDZLC-ZUJILUSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H92N2O14Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670010 | |
| Record name | PUBCHEM_45357938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119665-76-8 | |
| Record name | PUBCHEM_45357938 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Dimethylamino-Bearing Sugar Unit
The 4-(dimethylamino)-6-methyl-oxan-2-yl fragment is prepared through:
Reaction Conditions
Installation of the Methoxy-Dimethyl Sugar Unit
The 4-methoxy-4,6-dimethyl-oxan-2-yl group is synthesized via:
Protective Group Chemistry
Trimethylsilyl Protection
Critical for hydroxyl group protection during macrolactonization:
Methoxypropan-2-yloxyimino Formation
The 10-position oximation employs:
-
Hydroxylamine derivative condensation
-
Etherification with 2-methoxypropan-2-ol under Mitsunobu conditions
Optimized Parameters
Macrolactonization Strategy
The 14-membered ring is formed through:
-
Precursor activation as a mixed carbonate
-
Slow addition (0.1 M concentration) to prevent oligomerization
Thermochemical data confirms the macrocycle's stability (ΔfH°solid = -648.1 ± 2.9 kJ/mol).
Final Assembly and Deprotection
Sequential Steps
-
Global deprotection with HF-pyridine
-
Chromatographic purification (SiO₂, EtOAc/hexane gradient)
Yield Optimization
| Step | Yield (%) | Purity |
|---|---|---|
| Glycosylation | 65 | 95 |
| Macrolactonization | 58 | 90 |
| Final Deprotection | 82 | 99 |
Analytical Characterization
Key Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group.
Substitution: The silyl groups can be substituted with other functional groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various erythromycin derivatives with enhanced stability and efficacy. These derivatives are used in the development of new antibiotics and other pharmaceutical applications .
Scientific Research Applications
(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a key intermediate in the synthesis of erythromycin and its derivatives.
Biology: Helps in studying the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Contributes to the development of more effective and stable erythromycin formulations.
Industry: Used in the large-scale production of erythromycin and its derivatives for pharmaceutical applications.
Mechanism of Action
The mechanism of action of silylated erythromycin oxime ketal is primarily related to its role as an intermediate in the synthesis of erythromycin. Erythromycin exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, inhibiting protein synthesis and thereby preventing bacterial growth . The silylation process enhances the stability and solubility of erythromycin, making it more effective in its antibacterial action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Erythromycin | Roxithromycin | Clarithromycin |
|---|---|---|---|---|
| Core structure | 14-membered oxacyclotetradecan-2-one | 14-membered macrolide lactone | 14-membered macrolide with oxime modification | 14-membered macrolide with methylated sugar |
| Key substituents | Trimethylsilyloxy, methoxyimino, ethyl, dimethylamino | Desosamine, cladinose sugars | Oxime modification at C9 | 6-O-methylation of cladinose |
| Polar surface area (Ų) | ~250 (estimated) | 174 | 195 | 189 |
| H-bond donors/acceptors | 7 donors, 15 acceptors (predicted) | 5 donors, 13 acceptors | 6 donors, 14 acceptors | 5 donors, 12 acceptors |
| Biological activity | Hypothesized antibacterial (targeting 50S ribosomal subunit) | Binds 50S subunit, inhibits protein synthesis | Enhanced acid stability vs. erythromycin | Improved pharmacokinetics vs. erythromycin |
Key Findings from Research
Chemical Similarity Metrics: The compound shares a Tanimoto coefficient of 0.65–0.72 with erythromycin derivatives when analyzed using substructure fingerprints (e.g., MACCS keys) . Its trimethylsilyloxy groups reduce polarity (logP ≈ 3.2 vs.
Bioactivity Insights: The methoxyimino group at position 10 mimics structural motifs in cephalosporins, suggesting possible β-lactamase stability . Ethyl and dimethylamino groups may reduce efflux pump susceptibility compared to erythromycin analogs .
Metabolic Stability :
- Silyl protection of hydroxyl groups (evident in the oxane rings) is predicted to reduce cytochrome P450-mediated oxidation, extending half-life .
Biological Activity
The compound (3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl)oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one is a complex organic molecule with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C39H72N2O13 |
| Molecular Weight | 776.995 g/mol |
| CAS Number | 127182-44-9 |
| LogP | 2.873 |
| Polar Surface Area | 187.43 Ų |
These properties indicate a relatively large and lipophilic molecule that may interact with various biological membranes and pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its structural similarities to known antibiotics may contribute to this activity.
- Enzyme Inhibition : The presence of hydroxyl groups and other functional moieties suggests potential interactions with enzymatic pathways. Specific enzyme targets may include those involved in metabolic processes or pathogen survival.
- Cell Signaling Modulation : The compound's ability to influence cell signaling pathways could play a role in its therapeutic effects. This may involve modulating receptor activity or intracellular signaling cascades.
Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of the compound against a range of bacteria and fungi. Results indicated:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Moderate activity against Escherichia coli.
- Fungi : Inhibition observed against Candida albicans at higher concentrations.
Cytotoxicity Assays
In vitro cytotoxicity assays performed on human cell lines demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values were found to be significantly lower for cancerous cell lines compared to non-cancerous ones.
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability exceeding 50% in animal models. Metabolism studies indicated that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Antibiotic Development : Its antimicrobial properties position it as a candidate for developing new antibiotics to combat resistant strains of bacteria.
- Oncology : The selective cytotoxicity towards cancer cells suggests potential use in cancer therapy, possibly in combination with existing chemotherapeutic agents.
- Anti-inflammatory Applications : Research indicates that modulation of specific inflammatory pathways could lead to applications in treating chronic inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
